

Alinidine Hydrobromide: A Technical Whitepaper on its Discovery and Development

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Abstract

This document provides a comprehensive technical overview of the discovery, development, and pharmacological profile of **Alinidine hydrobromide** (ST 567), a clonidine derivative investigated for its heart rate-lowering properties in the management of angina pectoris. Developed in the 1970s and 1980s, Alinidine emerged as a novel bradycardic agent with a mechanism of action distinct from beta-blockers and calcium channel blockers. This whitepaper details its synthesis, mechanism of action primarily through the inhibition of the "funny" current (If), preclinical pharmacology, and clinical trial outcomes. Quantitative data from various studies are summarized in tabular format for comparative analysis. Detailed experimental protocols, where available from public sources, are provided. Additionally, signaling pathways, experimental workflows, and the logical progression of its development are visualized using Graphviz diagrams. While promising in early clinical trials, the development of Alinidine was ultimately halted due to a lack of specificity and the emergence of more targeted heart rate-lowering agents.

Discovery and Synthesis

Alinidine, chemically known as N-allyl-2-((2,6-dichlorophenyl)amino)-2-imidazoline hydrobromide, was developed as a structural analog of clonidine. The rationale behind its development was to separate the desired bradycardic effects from the hypotensive and sedative effects associated with clonidine's central α 2-adrenergic agonism.



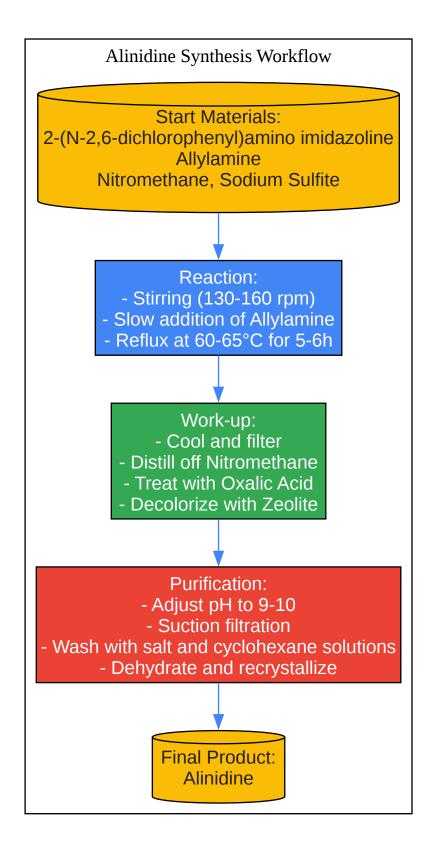
Synthesis of Alinidine

The synthesis of Alinidine involves the N-allylation of 2-((2,6-dichlorophenyl)amino)imidazoline. A general synthetic route is outlined below, based on available patent information.[1]

Experimental Protocol: Synthesis of 2-(N-allyl-N-2,6-dichlorophenyl)amino imidazoline[1]

- Step 1: Reaction Setup
 - A reaction vessel equipped with a stirrer, reflux condenser, and dropping funnel is charged with 0.13 mol of 2-(N-2,6-dichlorophenyl)amino imidazoline, 110 ml of nitromethane, and 0.11 mol of sodium sulfite.
- Step 2: Addition of Allylamine
 - The stirring speed is controlled at 130-160 rpm.
 - 0.16-0.19 mol of allylamine is slowly added to the reaction mixture.
- Step 3: Reflux
 - After the addition is complete, the solution temperature is increased to 60-65°C and refluxed for 5-6 hours.
- Step 4: Work-up and Purification
 - The solution is cooled to 10-15°C and filtered.
 - Nitromethane is distilled off under reduced pressure.
 - The remaining oil is treated with 210 ml of oxalic acid solution and decolorized with zeolite.
 - After filtration, the filtrate's pH is adjusted to 9-10 with potassium bisulfate solution.
 - The resulting solid is collected by suction filtration, washed with a salt solution and then with a cyclohexane solution.
 - The precipitate is dehydrated and recrystallized from a propionitrile solution to yield the final product, 2-(N-allyl-N-2,6-dichlorophenyl)amino imidazoline.





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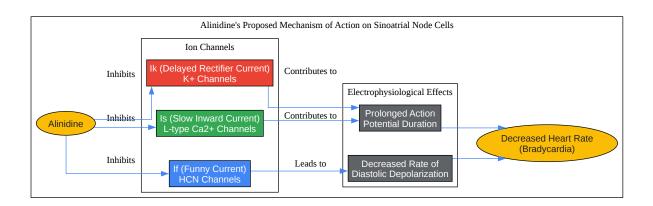
Figure 1: General synthesis workflow for Alinidine.



Pharmacological Profile Mechanism of Action

Alinidine exerts its primary pharmacological effect by reducing the heart rate through the inhibition of ion channels in the sinoatrial (SA) node. Its mechanism is distinct from beta-adrenergic blockade, as it does not prevent the positive chronotropic effects of isoprenaline.[2] The primary target of Alinidine is the hyperpolarization-activated cyclic nucleotide-gated (HCN) channel, which carries the "funny" current (If).

The If current is a key determinant of diastolic depolarization in SA node cells, and its inhibition leads to a slower rate of depolarization and consequently, a decrease in heart rate. In addition to its effect on If, preclinical studies have shown that Alinidine can also inhibit the slow inward calcium current (Is) and the delayed rectifier potassium current (Ik). This multi-channel blockade contributes to its overall effect on cardiac electrophysiology but also explains its lack of specificity, which ultimately led to the cessation of its development.



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Figure 2: Proposed signaling pathway for Alinidine's bradycardic effect.



Preclinical Pharmacology

Preclinical studies in various animal models demonstrated Alinidine's ability to reduce heart rate without significantly affecting myocardial contractility or blood pressure at therapeutic doses.

Table 1: Summary of Preclinical Pharmacological Data for Alinidine

Parameter	Species	Preparation	Effect	Concentrati on/Dose	Reference
Heart Rate	Dog	Conscious	Dose- dependent decrease	0.5 - 4 mg/kg i.v.	[3]
Atrial Rate	Dog	Conscious, AV block	Initial dose- dependent increase, then no bradycardia	0.5 - 4 mg/kg i.v.	[3]
Ventricular Rate	Dog	Conscious, AV block	Dose- dependent decrease	0.5 - 4 mg/kg i.v.	[3]
If Current	Rabbit	SA node cells	Inhibition	Not specified	Not specified
Is Current	Rabbit	SA node cells	Inhibition	Not specified	Not specified
Ik Current	Rabbit	SA node cells	Inhibition	Not specified	Not specified

Experimental Protocol: Electrophysiological Recordings in Rabbit SA Node Cells (General Overview)

A standard whole-cell patch-clamp technique would have been employed to study the effects of Alinidine on individual ion currents in isolated sinoatrial node cells from rabbits.

 Cell Isolation: Sinoatrial node tissue is dissected and enzymatically digested to obtain single pacemaker cells.



- · Patch-Clamp Recording:
 - A glass micropipette with a small tip diameter is used to form a high-resistance seal with the cell membrane.
 - The membrane patch is then ruptured to allow electrical access to the cell's interior (whole-cell configuration).
 - The membrane potential is clamped at various holding potentials, and voltage steps are applied to elicit specific ion currents (If, Is, Ik).
- Drug Application: Alinidine is applied to the bath solution at different concentrations to determine its effect on the amplitude and kinetics of the recorded currents.
- Data Analysis: The current traces before and after drug application are analyzed to quantify the inhibitory effect of Alinidine.

Clinical Development

Alinidine underwent several clinical trials to evaluate its efficacy and safety in patients with stable angina pectoris.

Clinical Trials in Stable Angina

Clinical studies consistently demonstrated that Alinidine, at oral doses typically ranging from 30 to 40 mg three times daily, was effective in reducing the frequency of anginal attacks and nitroglycerin consumption.[4][5][6] It also improved exercise tolerance in a significant portion of patients.[4][6]

Table 2: Summary of Key Clinical Trial Data for Alinidine in Stable Angina



Study	Design	No. of Patients	Dosage	Key Findings	Reference
Meinertz et al., 1983	Randomized, double-blind, placebo- controlled	14	40 mg t.i.d. for 10 weeks	Reduced anginal attacks and nitroglycerin consumption; improved exercise tolerance.	[4]
Unnamed study	Randomized, double-blind, placebo- controlled	14	40 mg t.i.d. for 10 weeks	Reduced anginal attacks and nitroglycerin consumption; improved exercise tolerance.	[5]
Unnamed study	Double-blind, randomized, crossover	12	30 mg t.i.d. for 3 days	Increased total exercise duration and time to ST-segment depression.	[6]
Balakumaran et al.	Double-blind, crossover	Not specified	Not specified	Reduced anginal attacks and nitroglycerin consumption comparable to metoprolol.	[7]

Experimental Protocol: Clinical Trial in Stable Angina Pectoris (General Overview)

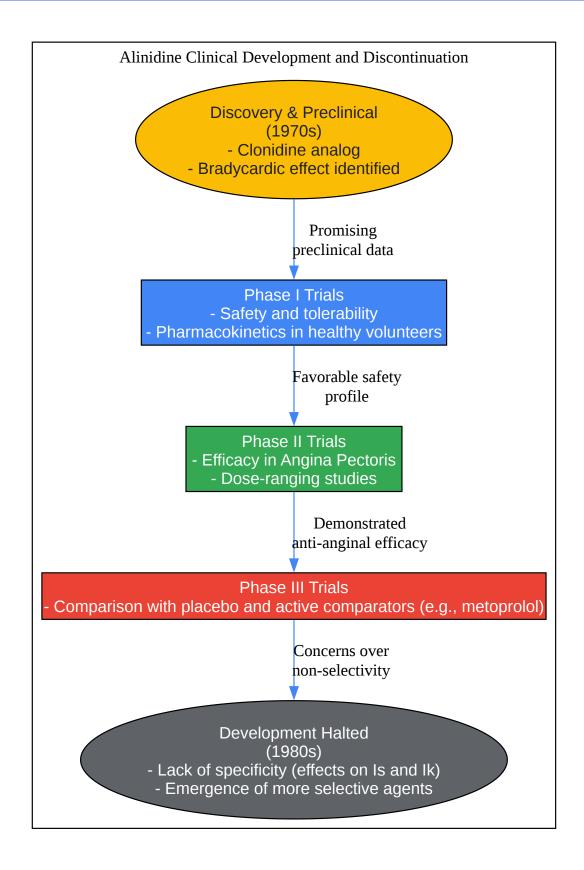
Foundational & Exploratory





- Study Design: Typically a randomized, double-blind, placebo-controlled or active-comparator (e.g., metoprolol) crossover or parallel-group design.
- Patient Population: Patients with a documented history of coronary artery disease and stable effort-induced angina.
- Inclusion/Exclusion Criteria: Specific criteria regarding age, frequency of angina, and electrocardiogram (ECG) changes during exercise stress testing.
- Treatment: Patients receive Alinidine (e.g., 30-40 mg t.i.d.) or placebo/active comparator for a defined period (e.g., 3-10 weeks).
- Efficacy Endpoints:
 - Frequency of anginal attacks (recorded in patient diaries).
 - Nitroglycerin consumption.
 - Exercise tolerance testing (e.g., bicycle ergometry) to measure time to onset of angina,
 time to 1mm ST-segment depression, and total exercise duration.
- Safety Assessments: Monitoring of adverse events, vital signs (heart rate, blood pressure), and ECG parameters.





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Figure 3: Logical flow of Alinidine's development and eventual discontinuation.



Pharmacokinetics in Humans

Alinidine exhibits nearly complete oral bioavailability and is primarily eliminated by the kidneys.

Table 3: Pharmacokinetic Parameters of Alinidine in Healthy Volunteers

Parameter	Route	Value	Reference
Bioavailability	Oral	~92%	[8]
Elimination Half-life (t½)	Intravenous	3.9 ± 0.28 hours	[8]
Total Clearance	Intravenous	40.3 ± 8.9 L/h	[8]
Renal Clearance	Intravenous	33.6 ± 12.3 L/h	[8]

Conclusion

Alinidine hydrobromide represented an innovative approach to the management of angina pectoris by targeting heart rate reduction through a novel mechanism of action involving the inhibition of the If current. Early clinical development demonstrated its efficacy in reducing anginal symptoms and improving exercise capacity. However, its lack of specificity, with off-target effects on other cardiac ion channels, raised safety and efficacy concerns that ultimately led to the discontinuation of its development. The story of Alinidine highlights the importance of target selectivity in drug development and paved the way for the creation of more specific If inhibitors that have since reached the market.

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